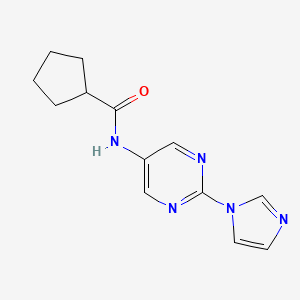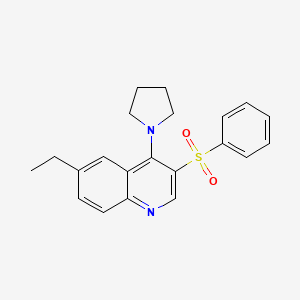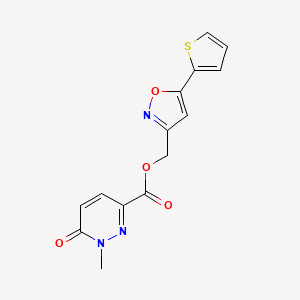![molecular formula C18H20N4OS B2775714 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-27-3](/img/no-structure.png)
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into these derivatives when heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications
Synthesis and Structural Properties
Research has explored the synthesis of novel heterocyclic compounds containing sulfonamido moieties with potential antibacterial applications. These studies involve reacting precursors with a variety of active methylene compounds to produce derivatives, including pyridine and pyrimidine derivatives, highlighting the versatility of such compounds in drug development (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Antitumor Activities
The antibacterial and antitumor properties of pyrido[2,3-d]pyrimidin-4-one derivatives have been a significant focus. For instance, novel 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture (Gangjee et al., 2007).
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical properties, which are crucial for various applications in photonics and optical communication. For example, the crystal structure and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have been studied, showcasing the material's potential in optical devices (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Antifolate Inhibitors
The design and synthesis of classical and nonclassical antifolates based on pyrido[2,3-d]pyrimidine derivatives underline their significance as potential antitumor agents. These compounds have been evaluated for their ability to inhibit human DHFR and TS, demonstrating potent dual inhibitory activity and highlighting their therapeutic potential (Gangjee, Qiu, Li, & Kisliuk, 2008).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound could potentially halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been designed to improve their physicochemical and pharmacodynamic properties , which could potentially enhance their bioavailability.
Result of Action
The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells . This could lead to a decrease in the proliferation of cancer cells, thereby exhibiting potential anticancer effects .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the reaction of N-ethylaniline with propyl bromide to form 3-(N-ethylanilino)propyl bromide. This intermediate is then reacted with 2-mercaptopyridine to form the desired compound.", "Starting Materials": [ "N-ethylaniline", "Propyl bromide", "2-mercaptopyridine" ], "Reaction": [ "Step 1: N-ethylaniline is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 3-(N-ethylanilino)propyl bromide.", "Step 2: 3-(N-ethylanilino)propyl bromide is then reacted with 2-mercaptopyridine in the presence of a base such as sodium hydride to form the desired compound, 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one." ] } | |
CAS RN |
688793-27-3 |
Product Name |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.45 |
IUPAC Name |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-2-21(14-8-4-3-5-9-14)12-7-13-22-17(23)15-10-6-11-19-16(15)20-18(22)24/h3-6,8-11H,2,7,12-13H2,1H3,(H,19,20,24) |
InChI Key |
UDTXNKWLXXEPRP-UHFFFAOYSA-N |
SMILES |
CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)
![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)

![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)


![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)
![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)